5-Nitro-2-phenoxybenzoic acid
Overview
Description
5-Nitro-2-phenoxybenzoic acid is an organic compound with the molecular formula C13H9NO5 and a molecular weight of 259.22 g/mol . It is characterized by a nitro group (-NO2) attached to the benzene ring, which is further connected to a phenoxy group and a carboxylic acid group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-phenoxybenzoic acid typically involves the nitration of 2-phenoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{COOH} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_5\text{O-C}_6\text{H}_3(\text{NO}_2)\text{COOH} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-phenoxybenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 5-Amino-2-phenoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
5-Nitro-2-phenoxybenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Nitro-2-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-2-phenoxybenzoic acid: The reduced form of 5-Nitro-2-phenoxybenzoic acid, with different chemical properties and reactivity.
4-Nitro-2-phenoxybenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-2-phenoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHLUKFIXIOAPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969262 | |
Record name | 5-Nitro-2-phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54255-63-9 | |
Record name | MLS002707154 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitro-2-phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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